Parasin I

Catalog No.
S788153
CAS No.
219552-69-9
M.F
C82H154N34O24
M. Wt
2000.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Parasin I

CAS Number

219552-69-9

Product Name

Parasin I

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-carbamimidamido-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]pentanoyl]amino]acetyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoic acid

Molecular Formula

C82H154N34O24

Molecular Weight

2000.3 g/mol

InChI

InChI=1S/C82H154N34O24/c1-43(2)63(115-74(134)50(21-8-13-31-85)107-60(122)38-99-59(121)37-101-69(129)55(27-28-58(89)120)110-72(132)49(20-7-12-30-84)106-62(124)40-102-68(128)48(24-16-34-96-80(90)91)105-61(123)39-100-67(127)47(88)19-6-11-29-83)77(137)111-53(25-17-35-97-81(92)93)71(131)104-44(3)65(125)108-51(22-9-14-32-86)70(130)103-45(4)66(126)109-52(23-10-15-33-87)75(135)116-64(46(5)119)78(138)112-54(26-18-36-98-82(94)95)73(133)113-56(41-117)76(136)114-57(42-118)79(139)140/h43-57,63-64,117-119H,6-42,83-88H2,1-5H3,(H2,89,120)(H,99,121)(H,100,127)(H,101,129)(H,102,128)(H,103,130)(H,104,131)(H,105,123)(H,106,124)(H,107,122)(H,108,125)(H,109,126)(H,110,132)(H,111,137)(H,112,138)(H,113,133)(H,114,136)(H,115,134)(H,116,135)(H,139,140)(H4,90,91,96)(H4,92,93,97)(H4,94,95,98)/t44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1

InChI Key

NFEQUGKCQWAGLY-UAAVROCESA-N

SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N

Synonyms

parasin I

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCCCN)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCCCN)N)O

Parasin I is a 19-residue peptide discovered in the skin mucus of the clarias catfish (Clarias batrachus) []. This small protein exhibits promising antibacterial activity against various Gram-positive and Gram-negative bacteria [].

Potential Mechanism of Action

Research suggests that Parasin I disrupts bacterial membranes by interacting with lipopolysaccharides (LPS) and phospholipids, essential components of the bacterial cell wall []. This interaction disrupts the integrity of the membrane, leading to leakage of cellular contents and ultimately cell death []. However, the specific mechanisms underlying this interaction require further investigation [].

Research Applications

Parasin I holds potential for various scientific research applications, including:

  • Understanding antimicrobial defense mechanisms in fish: Studying Parasin I can provide insights into the natural defense mechanisms employed by fish against bacterial infections. This knowledge could be crucial for developing strategies to improve fish health and aquaculture practices [, ].
  • Developing novel antibiotics: Parasin I's unique structure and antibacterial activity make it a promising candidate for developing new antibiotics to combat antibiotic-resistant bacteria. Further research is needed to explore its efficacy and safety in vivo [, ].
  • Studying membrane-peptide interactions: Parasin I's interaction with bacterial membranes presents a valuable model system for studying the mechanisms of peptide-membrane interactions. This knowledge can be beneficial for designing new therapeutic agents targeting specific pathogens [].

Parasin I is a 19-amino acid antimicrobial peptide derived from histone H2A, primarily isolated from the skin of catfish. This peptide exhibits significant antimicrobial properties, making it a subject of interest in both biological and pharmaceutical research. The structure of Parasin I contributes to its ability to disrupt microbial membranes, thereby exerting its antimicrobial effects against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria .

Parasin I exhibits a broad spectrum of antimicrobial activity against various bacteria, including fish pathogens [, ]. Its mechanism of action involves targeting and disrupting the bacterial cell membrane. The amphipathic structure allows Parasin I to insert itself into the membrane, leading to pore formation and leakage of cellular contents, ultimately causing bacterial death [].

The chemical reactivity of Parasin I is characterized by its interactions with microbial membranes. The peptide undergoes conformational changes upon binding to lipid bilayers, which leads to the formation of pores in the membranes of target cells. This mechanism is crucial for its antimicrobial activity, as it allows for the leakage of essential cellular components and ultimately results in cell death . Additionally, studies have shown that Parasin I can be covalently deposited onto surfaces using layer-by-layer techniques, enhancing its stability and efficacy in antimicrobial applications .

Parasin I demonstrates potent antimicrobial activity, reportedly being 12 to 100 times more effective than magainin 2 against various microorganisms . Its effectiveness spans a broad spectrum, targeting both Gram-negative bacteria (such as Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (such as Staphylococcus aureus). The peptide's mechanism involves disrupting bacterial cell membranes, leading to cell lysis. Furthermore, Parasin I has shown potential antifouling properties when used in coatings, making it valuable for marine applications .

Parasin I can be synthesized using various methods:

  • Isolation from Natural Sources: The primary method involves extracting the peptide from the mucous layer of catfish skin.
  • Chemical Synthesis: Solid-phase peptide synthesis can be employed to create Parasin I in a laboratory setting, allowing for modifications and analogs to be produced.
  • Recombinant DNA Technology: Genetic engineering techniques can be utilized to express Parasin I in host organisms, facilitating large-scale production.

These methods enable researchers to study the peptide's properties and potential modifications for enhanced efficacy .

Parasin I has several notable applications:

  • Antimicrobial Coatings: Due to its strong antimicrobial properties, it is used in coatings for medical devices and marine environments to prevent biofouling.
  • Pharmaceutical Development: Research is ongoing into its potential as a therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
  • Food Preservation: Its antimicrobial properties may also be leveraged in food packaging to prolong shelf life by inhibiting microbial growth .

Studies on the interactions of Parasin I with various biological membranes have revealed insights into its mechanism of action. These studies typically involve:

  • Membrane Disruption Assays: Evaluating how Parasin I affects lipid bilayers through techniques such as fluorescence spectroscopy.
  • Binding Studies: Investigating how the peptide binds to different types of bacterial membranes using biophysical methods.
  • In Vivo Studies: Assessing the peptide's efficacy and safety in animal models to understand its potential therapeutic applications better .

Parasin I shares similarities with other antimicrobial peptides but stands out due to its unique origin and structure. Here are some comparable compounds:

CompoundSourceStructure TypeAntimicrobial SpectrumUnique Features
Magainin 2Frog skinAmphipathicBroad spectrum (Gram-positive/negative)Found in amphibians; strong membrane-disrupting activity
LL-37Human cathelicidinCationicBroad spectrumInvolved in immune response; has wound healing properties
DefensinVarious (e.g., plants)CationicBroad spectrumFound in plants and animals; varies widely in structure

Parasin I's uniqueness lies in its specific derivation from histone H2A and its exceptional potency against a wide range of microorganisms compared to other peptides .

XLogP3

-15.7

Sequence

KGRGKQGGKVRAKAKTRSS

Dates

Modify: 2023-08-15

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